3'-Demethylstaurosporine

Overview

Description

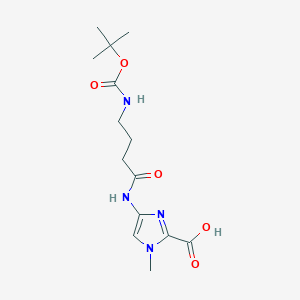

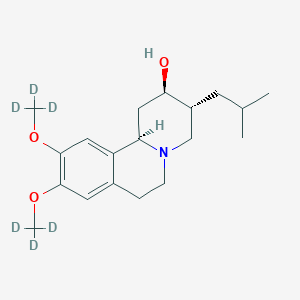

3’-Demethylstaurosporine is an indolocarbazole alkaloid . It is functionally related to staurosporine . It is a conjugate base of a 3’-demethylstaurosporinium . This compound belongs to the family of transferases, specifically those transferring one-carbon group methyltransferases .

Synthesis Analysis

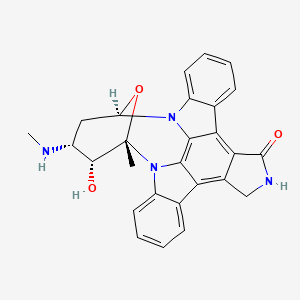

The enzyme 3’-demethylstaurosporine O-methyltransferase catalyzes the final step in the biosynthesis of staurosporine . The two substrates of this enzyme are S-adenosyl methionine and 3’-demethylstaurosporine, whereas its two products are S-adenosylhomocysteine and staurosporine .Molecular Structure Analysis

The molecular formula of 3’-Demethylstaurosporine is C27H24N4O3 . Its molecular weight is 452.51 .Chemical Reactions Analysis

The chemical reaction catalyzed by the enzyme 3’-demethylstaurosporine O-methyltransferase is as follows: S-adenosyl-L-methionine + 3’-demethylstaurosporine ⇌ S-adenosyl-L-homocysteine + staurosporine .Physical And Chemical Properties Analysis

The boiling point of 3’-Demethylstaurosporine is predicted to be 712.0±60.0 °C . Its density is predicted to be 1.0±0.1 g/cm3 . The pKa is predicted to be 13.89±0.60 .Scientific Research Applications

Derivative Compounds and Structural Analysis

3'-Demethylstaurosporine is a derivative of staurosporine, an indolocarbazole alkaloid. Research has led to the isolation of various staurosporine derivatives from marine organisms, including the ascidian Eudistoma toealensis and its predator, the marine flatworm Pseudoceros sp. These derivatives, including 3-hydroxy-3'-demethoxy-3'-hydroxystaurosporine and 11-hydroxy-4'-N-demethylstaurosporine, have been characterized using spectroscopic techniques like NMR spectroscopy (Schupp et al., 1999); (Schupp, Proksch, & Wray, 2002).

Novel Analogue Synthesis and Selective Inhibition

A novel staurosporine analogue, 3'-Demethoxy-3'-hydroxystaurosporine (CGP 58,546), was isolated from a mutant of Streptomyces longisporoflavus. This analogue demonstrated selective inhibition patterns against various subtypes of protein kinase C, though it was less potent than staurosporine itself (Hoehn, Ghisalba, Moerker, & Peter, 1995).

Cytotoxicity and Potential in Cancer Research

Several studies have focused on the cytotoxic properties of staurosporine derivatives. For instance, derivatives isolated from the marine ascidian Cystodytes solitus, including 7-oxo-8,9-dihydroxy-4'-N-demethylstaurosporine, displayed strong cytotoxicity against human tumor cell lines (Reyes et al., 2008). Furthermore, a new staurosporine analog, 4′-N-demethyl-11-hydroxystaurosporine, isolated from the prosobranch mollusk Coriocella nigra, showed potent cytotoxic activity, indicating potential applicability in cancer research (Cantrell, Groweiss, Gustafson, & Boyd, 1999).

Structure-Activity Relationships and Antiproliferative Properties

The structure-activity relationships of staurosporine derivatives, including the effects of hydroxylation on anti-proliferative activity, have been analyzed. It was found that hydroxylation at specific positions of the indolocarbazole moiety alters the antiproliferative properties of these compounds. This includes derivatives like 3-hydroxystaurosporine, which demonstrated powerful antiproliferative activities against human leukemia cell lines. The study underscores the importance of the position of hydrophilic substitutions in determining the biological activity of staurosporine analogues (Schupp, Steube, Meyer, & Proksch, 2001).

Mechanism of Action

properties

IUPAC Name |

(2S,3R,4R,6R)-3-hydroxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O3/c1-27-25(32)16(28-2)11-19(34-27)30-17-9-5-3-7-13(17)21-22-15(12-29-26(22)33)20-14-8-4-6-10-18(14)31(27)24(20)23(21)30/h3-10,16,19,25,28,32H,11-12H2,1-2H3,(H,29,33)/t16-,19-,25-,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYYWLWHOINTHH-FCHZLITKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B3415298.png)

![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B3415306.png)

![6-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadienyl]-2,3-dihydro-7-hydroxy-5-methoxy-2-(2-phenylethyl)-1H-isoindole-1-one](/img/no-structure.png)

![[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid](/img/structure/B3415386.png)